molecular formula C11H18N2O3S B7558082 3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide

3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide

Cat. No. B7558082
M. Wt: 258.34 g/mol
InChI Key: ZXFNITULYCAENX-UHFFFAOYSA-N
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Description

3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide, commonly known as HEPES, is a zwitterionic organic compound that is widely used in biochemistry and molecular biology research as a buffering agent. It was first synthesized in 1966 by Good et al. and has since become one of the most commonly used buffering agents in biological research due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.

Mechanism of Action

HEPES acts as a weak acid and weak base, allowing it to act as a buffer by accepting or donating protons to maintain a stable pH. This property is due to the presence of the sulfonamide group, which can form hydrogen bonds with water molecules and stabilize the pH.
Biochemical and Physiological Effects
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be biologically inert and is used solely as a buffering agent in biological research.

Advantages and Limitations for Lab Experiments

The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with many biological processes, and its lack of interference with UV spectroscopy. However, HEPES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in some solvents.

Future Directions

Future research on HEPES could focus on developing more cost-effective synthesis methods, improving its solubility in non-aqueous solvents, and exploring its potential applications in other areas of biological research. Additionally, research could be conducted to determine the optimal concentration of HEPES for different experimental conditions and to investigate its interactions with other biological molecules.

Synthesis Methods

HEPES can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine. The resulting product is then reacted with 1-chloro-2-propanol to form HEPES.

Scientific Research Applications

HEPES is commonly used in cell culture, protein purification, and enzymatic assays. It is also used in electrophysiology experiments to maintain a stable pH in the extracellular fluid surrounding cells. HEPES is preferred over other buffering agents such as Tris and phosphate buffers because it does not interfere with many biological processes and does not absorb UV light, making it ideal for spectroscopic analysis.

properties

IUPAC Name

3-[1-(2-hydroxypropylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8(14)7-13-9(2)10-4-3-5-11(6-10)17(12,15)16/h3-6,8-9,13-14H,7H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNITULYCAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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